(E)-Ethylene, 1,2-bis(methylthio)- (E)-Ethylene, 1,2-bis(methylthio)-
Brand Name: Vulcanchem
CAS No.: 19698-38-5
VCID: VC20749805
InChI: InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+
SMILES: CSC=CSC
Molecular Formula: C4H8S2
Molecular Weight: 120.2 g/mol

(E)-Ethylene, 1,2-bis(methylthio)-

CAS No.: 19698-38-5

Cat. No.: VC20749805

Molecular Formula: C4H8S2

Molecular Weight: 120.2 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethylene, 1,2-bis(methylthio)- - 19698-38-5

CAS No. 19698-38-5
Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
IUPAC Name (E)-1,2-bis(methylsulfanyl)ethene
Standard InChI InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+
Standard InChI Key MRWRXEYAMMSGNE-ONEGZZNKSA-N
Isomeric SMILES CS/C=C/SC
SMILES CSC=CSC
Canonical SMILES CSC=CSC

Chemical Structure and Properties

Molecular Structure

(E)-Ethylene, 1,2-bis(methylthio)- has the molecular formula C4H8S2 and a molecular weight of 120.2 g/mol . The compound features an ethylene backbone with methylthio groups arranged in a trans configuration across the double bond. This specific structural arrangement is responsible for its distinctive chemical behavior and reactivity patterns, particularly in stereoselective reactions.

Table 1: Structural Information of (E)-Ethylene, 1,2-bis(methylthio)-

PropertyValue
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural ConfigurationTrans (E)
Chemical BondsCarbon-carbon double bond with methylthio substituents
Bond ConfigurationTrans arrangement of methylthio groups

The trans configuration is particularly important for the compound's reactivity, as it positions the sulfur-containing groups in a spatial arrangement that facilitates certain types of reactions while preventing others. This stereochemical feature contributes significantly to the compound's utility in stereospecific synthesis.

Identification and Nomenclature

The compound is identified through various systems and is known by several synonyms in chemical databases and scientific literature :

Table 2: Identification and Nomenclature of (E)-Ethylene, 1,2-bis(methylthio)-

Identifier TypeValue
IUPAC Name(E)-1,2-bis(methylsulfanyl)ethene
Common Synonyms- (E)-Ethylene, 1,2-bis(methylthio)-
- (E)-1,2-Bis(methylsulfanyl)ethene
- Ethene, 1,2-bis(methylthio)-
CAS Registry Numbers764-45-4, 19698-38-5
InChIInChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+
InChIKeyMRWRXEYAMMSGNE-ONEGZZNKSA-N
SMILESCS/C=C/SC

The presence of multiple identifiers and nomenclature systems reflects the compound's recognition and categorization within various chemical databases and literature. These identifiers are essential for researchers seeking to locate information about the compound or related structures.

Spectral Characteristics

Spectroscopic data provides valuable insights into the structural features and chemical environment of (E)-Ethylene, 1,2-bis(methylthio)-. The compound exhibits distinctive spectral signatures that are useful for its identification and characterization .

Mass Spectrometry

Mass spectrometry data for (E)-Ethylene, 1,2-bis(methylthio)- from the NIST database reveals a characteristic fragmentation pattern with a total of 59 peaks . The most intense peak appears at m/z 120, which corresponds to the molecular ion (M+). The second and third highest peaks are observed at m/z 61 and m/z 45, respectively, representing fragment ions formed during the ionization process .

Table 3: Mass Spectrometry Data for (E)-Ethylene, 1,2-bis(methylthio)-

ParameterValue
Total Peaks59
m/z Top Peak120 (molecular ion)
m/z 2nd Highest Peak61
m/z 3rd Highest Peak45

These mass spectrometry characteristics are valuable for analytical chemists seeking to identify or confirm the presence of (E)-Ethylene, 1,2-bis(methylthio)- in reaction mixtures or environmental samples. The fragmentation pattern provides a unique "fingerprint" for the compound.

Chemical Reactivity and Applications

[2+2] Cycloaddition Reactions

One of the most significant applications of (E)-Ethylene, 1,2-bis(methylthio)- is in [2+2] cycloaddition reactions. Research has shown that the compound can be utilized to prepare stereospecific cyclobutanes through Lewis acid-catalyzed cycloaddition reactions . This represents an important synthetic pathway for creating complex cyclic structures with defined stereochemistry.

In these reactions, (E)-Ethylene, 1,2-bis(methylthio)- functions as a dienophile that reacts with appropriate dienes to form cyclobutane derivatives. The trans configuration of the methylthio groups in the starting material influences the stereochemistry of the resulting cyclobutanes, leading to stereospecific products . This stereochemical control is particularly valuable in synthetic organic chemistry, where the precise three-dimensional arrangement of atoms can significantly impact a molecule's properties and functions.

Table 4: [2+2] Cycloaddition Reaction Characteristics

FeatureDescription
Reaction Type[2+2] Cycloaddition
Catalyst SystemLewis acids (e.g., In(III) compounds)
Product TypeStereospecific cyclobutanes
Stereochemical OutcomeControlled by the trans configuration of methylthio groups
Synthetic ValueConstruction of four-membered rings with defined stereochemistry

Lewis Acid Catalysis

Research Context and Significance

In the broader context of synthetic organic chemistry, compounds like (E)-Ethylene, 1,2-bis(methylthio)- play important roles as intermediates or reagents in the development of new synthetic methodologies. The study of such compounds contributes to our understanding of structure-reactivity relationships and stereochemical control in organic reactions.

The use of (E)-Ethylene, 1,2-bis(methylthio)- in [2+2] cycloaddition reactions, as mentioned in the research by Engler et al. , exemplifies how well-defined organosulfur compounds can be employed to access complex molecular architectures in a stereocontrolled manner. This type of research advances the field of synthetic organic chemistry and potentially leads to the development of new compounds with applications in various domains.

The ability to construct cyclobutane rings with specific stereochemistry is particularly valuable in synthetic chemistry, as these structures appear in various natural products and pharmaceutical compounds. By utilizing (E)-Ethylene, 1,2-bis(methylthio)- in stereospecific cycloaddition reactions, researchers can access these important structural motifs with precise control over their three-dimensional architecture.

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